4-(Chloromethyl)-1-iodo-2-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClIO |
|---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
4-(chloromethyl)-1-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
IRPPLBPZZAVNCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloromethyl 1 Iodo 2 Methoxybenzene
Historical Development of Synthetic Routes to Halo-methoxy-benzyl Halides
The synthesis of benzyl (B1604629) halides, particularly those bearing additional functional groups like halogens and methoxy (B1213986) moieties, has evolved significantly over the past century. Early methods often relied on direct, and sometimes aggressive, halogenation or functionalization of substituted toluenes.
One of the foundational methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation , discovered by Gustave Louis Blanc in 1923. wikipedia.org This reaction utilizes formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride, to directly chloromethylate aromatic compounds. wikipedia.orglibretexts.org For activated rings, such as those containing a methoxy group, this reaction provides a direct route to the corresponding benzyl chloride. jk-sci.com However, a significant drawback is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether, necessitating careful handling and limiting its industrial application. libretexts.org
Another classical approach involves the free-radical halogenation of a methyl group on a pre-functionalized toluene (B28343) derivative. This method, however, can lack selectivity and is often unsuitable for complex molecules with multiple reactive sites.
Regioselective Synthesis of 4-(Chloromethyl)-1-iodo-2-methoxybenzene (B6282458) from Precursor Molecules
Achieving the specific 1,2,4-substitution pattern of this compound demands careful regiochemical control. The powerful activating and ortho-, para-directing nature of the methoxy group is a key factor in designing a synthetic sequence.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orgunblog.fr This intermediate can then react with various electrophiles to introduce a substituent with high precision.
The methoxy group (-OMe) is an effective DMG. wikipedia.org In the context of synthesizing a precursor for this compound, one could envision starting with a molecule like 3-iodoanisole. The methoxy group would direct lithiation to the C2 position.
Conceptual DoM Pathway:
Metalation: 3-Iodoanisole is treated with a strong base like n-butyllithium (n-BuLi). The methoxy group directs the deprotonation specifically to the C2 position.
Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an electrophile that can be converted into a chloromethyl group. For instance, quenching with formaldehyde (CH₂O) would yield (2-iodo-6-methoxyphenyl)methanol.
Conversion: The resulting benzyl alcohol could then be converted to the corresponding benzyl chloride.
While this specific route leads to a different isomer, it illustrates the principle of DoM in controlling substitution patterns on a methoxy-substituted ring, a strategy that is invaluable for creating highly substituted and synthetically challenging aromatic compounds. unblog.fr
A more direct approach involves a sequence of electrophilic aromatic substitution reactions, leveraging the directing effects of the substituents. A plausible starting material for this sequence is 2-methoxytoluene.
Electrophilic Iodination: The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. masterorganicchemistry.com In the electrophilic iodination of 2-methoxytoluene, the directing effects of both groups must be considered. The position para to the powerful methoxy director (C4) is strongly favored. The position ortho to the methoxy group (C6) is also activated, but the position para to the methyl group (C5) is less so. Therefore, iodination is expected to occur predominantly at the C4 position, yielding 4-iodo-2-methoxytoluene. Various reagents can be used for this transformation, including N-iodosuccinimide (NIS) with a catalytic amount of acid, or iodine with an oxidizing agent. organic-chemistry.orgresearchgate.net
Chloromethylation: The subsequent introduction of the chloromethyl group onto 4-iodo-2-methoxytoluene would likely proceed via a Blanc chloromethylation reaction. jk-sci.com The directing effects of the substituents on this intermediate are crucial. The methoxy group directs to its ortho-position (C5), while the methyl group directs to its ortho-position (C5) and its para-position (which is blocked by iodine). The iodo group is a deactivating ortho-, para-director. The concordant directing effect of the methoxy and methyl groups to the C5 position makes it the most likely site for electrophilic attack. However, this would lead to the wrong isomer. To obtain the target compound, the chloromethylation must occur at the methyl group itself, which is not a standard outcome of the Blanc reaction.
A more viable sequence would start with a precursor where the methyl group is already in the desired final position of the chloromethyl group. For example, starting with 2-methoxybenzyl alcohol and protecting the alcohol, followed by iodination at the para position, deprotection, and conversion of the alcohol to the chloride would be a more regiochemically controlled route.
This strategy is often the most reliable for installing the chloromethyl group without ambiguity. The synthesis is divided into two main stages: the preparation of the precursor benzyl alcohol, (4-iodo-2-methoxyphenyl)methanol, followed by its conversion to the final product.
Stage 1: Synthesis of (4-iodo-2-methoxyphenyl)methanol A potential route starts from 2-methoxybenzaldehyde.
Iodination: Electrophilic iodination of 2-methoxybenzaldehyde. The methoxy group is a strong ortho-, para-director, and the aldehyde group is a deactivating meta-director. The position para to the methoxy group (C5) is strongly activated. The position ortho (C3) is also activated. Iodination would likely yield a mixture, with 5-iodo-2-methoxybenzaldehyde (B1585233) being a significant product. To achieve the desired 4-iodo isomer, a different starting material, such as 4-iodo-2-methoxytoluene, could be used, followed by oxidation of the methyl group to an aldehyde.
Reduction: The resulting 4-iodo-2-methoxybenzaldehyde (B2841200) is then reduced to the corresponding benzyl alcohol. This can be achieved with high yield using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Stage 2: Conversion to this compound The conversion of the hydroxyl group of (4-iodo-2-methoxyphenyl)methanol to a chloride is a standard nucleophilic substitution. Several reagents are effective for this transformation, offering different reaction conditions. askfilo.com
| Reagent | Typical Conditions | Advantages/Disadvantages |
| **Thionyl chloride (SOCl₂) ** | Often used with a base like pyridine (B92270) or neat. | High yielding; gaseous byproducts (SO₂, HCl) are easily removed. Can be corrosive. askfilo.com |
| Concentrated HCl | Often requires a catalyst like ZnCl₂. | Inexpensive reagent. Conditions can be harsh, potentially leading to side reactions. askfilo.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Anhydrous DMSO, room temperature. | Rapid and high-yielding under neutral conditions, compatible with acid-labile groups. thieme-connect.comorganic-chemistry.org |
| Phosphorus pentachloride (PCl₅) | Typically in an inert solvent. | Effective but produces solid byproducts that can complicate purification. |
This two-part approach, involving the synthesis of the specific benzyl alcohol followed by its conversion, provides a highly regioselective and controlled route to this compound.
Optimization of Reaction Conditions and Yields for this compound Preparation
Optimizing reaction conditions is critical for maximizing yield, purity, and process efficiency. The choice of solvent is a key parameter that can significantly influence the outcome of the synthetic steps.
The solvent can impact electrophilic aromatic substitution reactions, such as iodination and chloromethylation, in several ways.
Polarity and Intermediate Stabilization: Electrophilic aromatic substitution proceeds through a charged intermediate known as the arenium ion (or sigma complex). Polar solvents can stabilize this charged intermediate, potentially increasing the reaction rate. quora.com However, highly coordinating solvents might also solvate the electrophile, reducing its reactivity. For iodination, solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used. d-nb.info In some cases, highly polar solvents can alter regioselectivity. For instance, in certain reactions, a switch from a non-polar to a polar solvent has been shown to reverse the ratio of isomeric products. researchgate.net
Reagent Solubility: The solvent must effectively dissolve both the substrate and the reagents to ensure a homogeneous reaction mixture and facilitate efficient conversion. In the case of iodination with iodine and an oxidant, or chloromethylation with formaldehyde and HCl, the choice of solvent is critical for maintaining solubility. Chlorinated solvents have traditionally been used for iodinations, though greener alternatives are increasingly sought. acsgcipr.org
Solvent as a Catalyst/Reagent: In some cases, the solvent can participate directly in the reaction. For example, in chloromethylation reactions, the choice of solvent can influence the nature of the electrophilic species. Studies on chloromethylation kinetics have shown that the rate law can change depending on the solvent system (e.g., nitromethane (B149229) vs. dichloromethane), indicating a direct role of the solvent in the reaction mechanism. nih.gov
For the synthesis of this compound, a systematic screening of solvents for both the iodination and chloromethylation (or alcohol-to-chloride conversion) steps would be essential for optimization. Non-polar solvents like hexane (B92381) might slow the reaction, while polar aprotic solvents like THF or dichloromethane could offer a good balance of solubility and reactivity. The specific choice would depend on the exact reagents employed for each step.
Catalyst Systems for Enhanced Synthesis and Functional Group Tolerance
The introduction of iodo and chloromethyl groups onto a methoxybenzene skeleton involves two distinct electrophilic aromatic substitution reactions. The choice of catalyst is paramount to ensure high regioselectivity, achieve good yields, and maintain the integrity of the other functional groups present on the aromatic ring.
For the iodination step , the reactivity of molecular iodine (I₂) is often insufficient for direct substitution on moderately activated rings and requires a catalyst or an activating agent. organicers.org Oxidizing agents are commonly used to generate a more potent electrophilic iodine species (I⁺). Catalyst systems can include:
Lewis Acids: While less common for iodination than for other halogenations, mild Lewis acids can polarize the I-I bond, increasing its electrophilicity.
Oxidizing Agent Systems: A prevalent method involves using molecular iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or N-Iodosuccinimide (NIS). For substrates like methoxybenzene derivatives, systems such as I₂/H₂O₂ offer a greener alternative, proceeding efficiently without a separate catalyst. researchgate.netmdpi.com
Organocatalysts: Certain Brønsted acidic ionic liquids have been shown to act as both solvent and catalyst, activating N-halosuccinimides for the halogenation of activated aromatic compounds. nih.gov
For the chloromethylation step , which is typically a Friedel-Crafts type reaction, a Lewis acid catalyst is essential. researchgate.net The reaction commonly uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. google.com The catalyst's role is to generate the highly reactive methoxymethyl cation (CH₃OCH₂⁺) or a related electrophilic species. nih.gov Key considerations for catalyst selection include:
Catalyst Activity: Strong Lewis acids like AlCl₃ are highly effective but can lead to side reactions, such as the formation of diarylmethane byproducts, especially with activated substrates like methoxybenzene derivatives. google.com
Functional Group Tolerance: Milder Lewis acids such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) are often preferred to minimize side reactions and prevent undesired interactions with the methoxy and iodo substituents. researchgate.net
Homogeneous vs. Heterogeneous Catalysts: While traditional methods use homogeneous Lewis acids, research is ongoing into solid acid catalysts (e.g., zeolites) to simplify product purification and catalyst recycling, aligning with green chemistry principles.
The table below summarizes catalyst options for the key transformations.
| Reaction Step | Catalyst/Reagent System | Purpose | Functional Group Considerations |
| Iodination | I₂ / H₂O₂ | Generates electrophilic iodine species | Green oxidant; avoids strong mineral acids that could react with the methoxy group. |
| N-Iodosuccinimide (NIS) | Provides an electrophilic iodine source | Can be activated by a catalytic amount of acid; generally mild conditions. | |
| Chloromethylation | ZnCl₂ | Generates electrophilic species from formaldehyde/HCl | Milder Lewis acid, reduces diarylmethane byproduct formation compared to AlCl₃. researchgate.net |
| SnCl₄ | Generates electrophilic species from formaldehyde/HCl | Offers alternative reactivity and selectivity profile. researchgate.netnih.gov | |
| Acetic Acid | Can serve as a catalyst and solvent for some substrates | Environmentally friendlier than some Lewis acids, but may require longer reaction times or higher temperatures. google.com |
Temperature and Pressure Control in the Preparation of Substituted Aromatic Compounds
The precise control of temperature and pressure is a critical factor in directing the outcome of electrophilic aromatic substitutions. These parameters influence reaction rates, selectivity, and the formation of byproducts.
Temperature Control: Temperature has a profound effect on the synthesis of substituted aromatics. For the halogenation of a methoxybenzene derivative:
Reaction Rate: Increasing the temperature generally accelerates the reaction, which can be necessary to achieve a reasonable conversion, particularly for less reactive systems. However, electrophilic aromatic substitutions are often exothermic, and poor temperature control can lead to runaway reactions. researchgate.net
Selectivity: In many cases, kinetic and thermodynamic products can be favored at different temperatures. Lower temperatures often favor the kinetically controlled product, which can be crucial for achieving the correct regioselectivity (e.g., para-substitution over ortho-).
Byproduct Formation: Higher temperatures can promote side reactions. In chloromethylation, elevated temperatures significantly increase the rate of diarylmethane formation, where the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of the starting material. google.com In iodination, excessive heat can lead to poly-iodination or decomposition of sensitive substrates. Performing reactions at lower temperatures, even if it requires longer reaction times, is often a strategy to maximize the yield of the desired mono-substituted product. google.com
Pressure Control: While many electrophilic aromatic substitutions are conducted at atmospheric pressure, controlling pressure can be advantageous in specific scenarios:
Gaseous Reagents: In chloromethylation, hydrogen chloride is often used as a gas. Conducting the reaction in a sealed vessel under positive pressure increases the concentration of HCl in the reaction medium, which can accelerate the rate-limiting step of forming the electrophile.
Supercritical Fluids: High pressure is essential when using supercritical fluids like carbon dioxide as a solvent system, which offers a green alternative to traditional organic solvents.
Flow Chemistry: In continuous flow reactors, pressure is often applied using a back-pressure regulator. This allows the reaction mixture to be heated well above its atmospheric boiling point, enabling very fast reactions in a controlled and safe manner. scispace.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.
Atom Economy and E-Factor Considerations in Halogenation Reactions
Two key metrics for evaluating the "greenness" of a reaction are Atom Economy and the Environmental Factor (E-Factor). chembam.com
Atom Economy calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final product. chembam.com
E-Factor provides a broader measure of waste by calculating the mass ratio of all waste generated (including solvent losses, reagent byproducts, etc.) to the mass of the desired product. libretexts.orgsheldon.nl A lower E-Factor signifies a greener process.
The synthesis of this compound involves halogenation steps that can be analyzed using these metrics.
Iodination: A traditional method might use I₂ with an oxidant like nitric acid, which has poor atom economy due to the formation of nitrogen oxide byproducts. A greener alternative is using I₂ with hydrogen peroxide, where the only byproduct is water.
Chloromethylation: The classic Blanc chloromethylation using paraformaldehyde, HCl, and a catalyst like ZnCl₂ generates water as the primary stoichiometric byproduct. While its atom economy for the core reaction is reasonable, the practical E-Factor is often high due to the use of excess reagents and solvents for purification. google.comgoogle.com
The following table provides a theoretical comparison of different halogenation approaches.
| Reaction | Reagents | Desired Product | Byproducts | Theoretical Atom Economy | Notes |
| Iodination | 2-Methoxy-toluene + I₂ + 2HNO₃ | 1-Iodo-2-methoxy-4-methylbenzene | 2NO₂ + 2H₂O | ~49% | Poor atom economy due to toxic nitrogen oxide byproducts. |
| 2-Methoxy-toluene + I₂ + H₂O₂ | 1-Iodo-2-methoxy-4-methylbenzene | 2H₂O | ~87% | High atom economy; water is a benign byproduct. mdpi.com | |
| Chloromethylation | Toluene + CH₂O + HCl | Benzyl Chloride | H₂O | ~78% | Good atom economy, but the E-Factor can be high in practice. google.com |
Note: Calculations are based on a simplified model starting from toluene or 2-methoxy-toluene for illustrative purposes.
Solvent-Free or Environmentally Benign Solvent Approaches, including Ionic Liquids
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste.
Solvent-Free Approaches: Conducting reactions without a solvent minimizes waste and can sometimes enhance reaction rates. For the synthesis of substituted aromatics, solvent-free reaction conditions (SFRC) are highly attractive. For instance, the iodination of activated aromatic rings, such as dimethoxy and trimethoxy benzenes, has been successfully achieved using an I₂/H₂O₂ system under solvent- and catalyst-free conditions, demonstrating a highly efficient and green protocol. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net In the context of halogenation:
Dual Role: ILs can function as both the solvent and the catalyst. Brønsted acidic ionic liquids, for example, can activate halogenating agents like N-halosuccinimides (NXS) for the efficient halogenation of aromatic compounds. nih.gov
Enhanced Reactivity: The unique environment provided by ILs can accelerate reaction rates and improve selectivity compared to conventional organic solvents. messiah.edu
Recyclability: After the reaction, the product can often be extracted with a conventional organic solvent, allowing the ionic liquid to be recovered and reused multiple times, significantly reducing waste. nih.gov
| Solvent Approach | Key Advantages | Applicability to Synthesis |
| Solvent-Free | Eliminates solvent waste, simplifies workup, can increase reaction rate. | Highly suitable for iodination of activated methoxybenzenes using I₂/H₂O₂. researchgate.net |
| Ionic Liquids | Non-volatile, recyclable, can act as catalysts, thermally stable. | Effective for various halogenations of aromatic compounds, enhancing safety and efficiency. researchgate.netgoogle.com |
| Water | Benign, inexpensive, non-flammable. | Limited use due to low solubility of organic substrates, but can be used in biphasic systems with phase-transfer catalysts. |
Continuous Flow Methodologies for Efficient Production
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. scispace.com This technology is particularly well-suited for halogenation reactions, which are often fast and highly exothermic. softecks.inrsc.orgrsc.org
Key benefits of continuous flow for synthesizing this compound include:
Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material present at any given time. This is crucial when using toxic and corrosive reagents like elemental halogens or strong acids. Any exotherm is rapidly dissipated due to the high surface-area-to-volume ratio, preventing thermal runaways. researchgate.net
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity.
Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than using larger batch reactors.
Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a single, uninterrupted process. nih.govrsc.orgnih.gov For the target molecule, a flow system could be designed where 2-methoxytoluene is first passed through a heated reactor coil for iodination, and the resulting stream is then directly mixed with chloromethylating agents in a second reactor to form the final product without isolating the intermediate. This dramatically improves efficiency and reduces waste. rsc.orgresearchgate.net
A hypothetical telescoped flow process could involve pumping the aromatic substrate and the iodinating reagent through a first reactor, followed by the in-line addition of the chloromethylating reagents before the stream enters a second reactor, ultimately yielding the desired product after a final in-line quench and purification step.
Reactivity Profiles and Mechanistic Investigations of 4 Chloromethyl 1 Iodo 2 Methoxybenzene
Electrophilic Aromatic Substitution Reactions Involving 4-(Chloromethyl)-1-iodo-2-methoxybenzene (B6282458)
The introduction of an electrophile to the aromatic ring of this compound is a complex process influenced by the combined directing effects of the existing substituents.
Studies on the Combined Directing Effects of Iodo, Methoxy (B1213986), and Chloromethyl Groups on Aromatic Reactivity
The outcome of electrophilic aromatic substitution is determined by the electronic effects of the substituents already present on the benzene (B151609) ring. pressbooks.publumenlearning.com The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org This donation of electrons stabilizes the cationic intermediate formed during the reaction, particularly when the attack occurs at the ortho and para positions. lumenlearning.com
Conversely, the iodo (-I) group is a deactivating group due to its inductive electron-withdrawing effect; however, it is also an ortho, para-director because of the resonance effect of its lone pairs. libretexts.org The chloromethyl (-CH₂Cl) group, an alkyl halide, is generally considered a weakly deactivating group due to the electron-withdrawing nature of the chlorine atom.
In this compound, these effects are combined. The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant influence on the regioselectivity of the reaction. nih.gov
Regioselectivity of Further Electrophilic Attack on the Aromatic Ring System
The positions for electrophilic attack on the this compound ring are C3, C5, and C6. Based on the directing effects of the substituents, the following predictions can be made:
Methoxy group (-OCH₃) at C2: Directs ortho (to C3) and para (to C5).
Iodo group (-I) at C1: Directs ortho (to C6) and para (to C4, which is already substituted).
Chloromethyl group (-CH₂Cl) at C4: Directs ortho (to C3 and C5).
The strong activating effect of the methoxy group will most significantly enhance the nucleophilicity of the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. Steric hindrance from the adjacent iodo and chloromethyl groups might influence the ratio of substitution at these positions.
Nucleophilic Substitution Reactions at the Chloromethyl Group of this compound
The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
SN1 and SN2 Pathways for Functional Group Interconversion
The chloromethyl group in this compound is a benzylic halide. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the benzene ring can stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction. doubtnut.comdoubtnut.com
As a primary benzylic halide, this compound is expected to readily undergo substitution via an Sₙ2 mechanism . This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.
An Sₙ1 mechanism is also possible, particularly with a poor nucleophile in a polar protic solvent, due to the formation of a resonance-stabilized benzylic carbocation. quora.com However, for a primary benzylic halide, the Sₙ2 pathway is generally favored.
Formation of Ethers, Amines, and Other Functionalities from the Chloromethyl Moiety
The reactivity of the chloromethyl group allows for the synthesis of a variety of derivatives. For instance, reaction with alkoxides or phenoxides would yield ethers. The reaction between benzyl (B1604629) chloride and phenol (B47542) in the presence of a base is known to produce phenyl benzyl ether. ias.ac.in Similarly, reaction with primary or secondary amines could lead to the formation of the corresponding substituted benzylamines.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodo Moiety of this compound
The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations. researchgate.net
Common examples of such reactions include:
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound. This is a powerful method for the formation of biaryl compounds. researchgate.net
Sonogashira Coupling: The palladium- and copper-catalyzed reaction with a terminal alkyne would yield an arylethyne derivative. wikipedia.orgnih.govnih.govyoutube.comyoutube.com
Heck Reaction: This would involve the palladium-catalyzed reaction with an alkene to form a substituted alkene. researchgate.netnih.govwikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org
The general scheme for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation (in Suzuki and related reactions) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The presence of the other functional groups on the ring would generally be tolerated under the mild conditions often employed for these reactions. nih.govrsc.orgrsc.orgacs.org
Suzuki-Miyaura Coupling Investigations with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides. In the case of this compound, the reaction is anticipated to proceed selectively at the carbon-iodine bond. The oxidative addition of the Pd(0) catalyst to the aryl iodide is significantly faster than its addition to either an aryl chloride or a benzylic chloride.
Studies on analogous systems, such as the coupling of benzyl halides, have shown that while benzyl chlorides can participate in Suzuki-Miyaura reactions, the conditions are often more forcing than those required for aryl iodides. rsc.orgnih.gov For instance, the coupling of chloro-substituted benzyl carbonates with phenylboronic acids has been shown to proceed without cleavage of the C-Cl bond, highlighting the difference in reactivity. kochi-tech.ac.jp This inherent reactivity difference allows for a high degree of chemoselectivity. The reaction of this compound with an arylboronic acid would thus be expected to yield the corresponding biphenyl (B1667301) derivative, preserving the chloromethyl group for further synthetic elaboration.
Table 1: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling of Aryl Iodides Data based on analogous reactions of aryl iodides in the presence of less reactive halide groups.
| Entry | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | >90 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~92 |
Stille Coupling Applications with Organotin Reagents
The Stille coupling utilizes organotin reagents to form C-C bonds with organic electrophiles. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction is highly chemoselective. The oxidative addition of palladium to the aryl iodide bond of this compound is the kinetically favored pathway. openochem.org Organostannanes are known for their stability and tolerance of a wide array of functional groups, making the Stille reaction a robust choice for complex molecule synthesis. openochem.orgharvard.edu The reaction would selectively produce the arylated or vinylated product at the 1-position, leaving the chloromethyl group at the 4-position untouched under standard conditions. organic-chemistry.org
Table 2: Typical Conditions for Chemoselective Stille Coupling of Aryl Iodides Data based on standard protocols for aryl iodide coupling.
| Entry | Organotin Reagent | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | >90 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 60 | ~85 |
| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | LiCl | THF | 70 | >90 |
Negishi Coupling Studies with Organozinc Reagents
The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is known for its high reactivity and broad scope, allowing for the coupling of sp², sp³, and sp carbon centers. wikipedia.org For this compound, the palladium- or nickel-catalyzed coupling will occur preferentially at the C-I bond. organic-chemistry.orgwikipedia.org The higher reactivity of organozinc reagents compared to organoboranes or organostannanes often allows for milder reaction conditions. However, the chemoselectivity is maintained due to the large difference in the rates of oxidative addition for C-I versus C-Cl bonds. organic-chemistry.orgnih.govmit.edu This enables the selective synthesis of alkylated, arylated, or benzylated products at the iodine-substituted position.
Table 3: General Conditions for Chemoselective Negishi Coupling of Aryl Iodides Data based on established protocols for aryl halide coupling.
| Entry | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | >90 |
| 2 | Benzylzinc bromide | Ni(acac)₂ / PPh₃ | DMA | 50 | ~88 |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | 25 | >95 |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds through the reaction of aryl or vinyl halides with terminal alkynes. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reactivity of the halide follows the order I > Br > Cl, ensuring that the coupling with this compound occurs exclusively at the aryl iodide position. libretexts.orgrsc.org This selectivity allows for the efficient synthesis of arylalkyne derivatives while preserving the benzylic chloride for subsequent functionalization. The mild conditions, often room temperature, are a key advantage of this reaction. wikipedia.orgyoutube.com
Table 4: Representative Conditions for Chemoselective Sonogashira Coupling Data based on reactions of aryl iodides.
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | >95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 40 | >90 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | DMF | 60 | ~85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. wikipedia.org This palladium-catalyzed reaction has become a cornerstone for the synthesis of anilines and their derivatives. nih.gov When applied to this compound, the amination is expected to take place selectively at the C-I bond. libretexts.org While the benzylic chloride can also react with amines via a classical Sₙ2 pathway, this uncatalyzed reaction typically requires higher temperatures or stronger nucleophiles. Under the carefully controlled conditions of a modern Buchwald-Hartwig protocol, the palladium-catalyzed C-N coupling at the aryl iodide position is the dominant pathway, allowing for the synthesis of N-aryl products with the chloromethyl group intact. tcichemicals.combeilstein-journals.org
Table 5: Illustrative Conditions for Chemoselective Buchwald-Hartwig Amination Data based on protocols for selective amination of aryl iodides.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | >90 |
Radical Reactions and Reductive Pathways of this compound
Beyond palladium-catalyzed transformations, the reactivity of this compound can be explored under radical conditions. The presence of two different carbon-halogen bonds provides a platform for selective radical generation based on bond dissociation energies (BDEs).
Radical Halogen Abstraction and Subsequent Reactivity
The initiation of radical reactions often involves the homolytic cleavage of the weakest bond in a molecule. The bond dissociation energy of a typical C(sp²)-I bond is significantly lower (approx. 65 kcal/mol) than that of a benzylic C(sp³)-Cl bond (approx. 68-70 kcal/mol) or an aryl C(sp²)-Cl bond (approx. 95 kcal/mol). The C-H bond in the methyl group of toluene is weaker (~89 kcal/mol) than the ring C-H bonds, but the C-I bond is weaker still. polimi.it
This difference in BDEs dictates that under radical-inducing conditions (e.g., photolysis, radical initiators), the selective abstraction or cleavage of the iodine atom is the most probable initial event. rsc.orgacs.org This process generates a highly reactive aryl radical. The subsequent fate of this aryl radical depends on the reaction environment but can include hydrogen abstraction from the solvent or another hydrogen donor to yield 4-(chloromethyl)-2-methoxybenzene, or participation in intermolecular or intramolecular addition reactions. youtube.com The benzylic chloride moiety, being more robust, would likely remain intact during this initial radical formation step. acs.org
Reductive Dehalogenation Methodologies
The reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis, allowing for the selective removal of halogen substituents. In the context of a multifunctional compound like this compound, the challenge lies in achieving chemoselectivity, particularly in differentiating between the aryl iodide, aryl chloride (if present), and the benzylic chloride. The methodologies for such transformations are diverse, ranging from catalytic hydrogenation to metal-free radical reactions.
A primary consideration in the reductive dehalogenation of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Cl bond. This inherent difference allows for selective deiodination under conditions where the chloromethyl group remains intact.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reductive cleavage of carbon-halogen bonds. Palladium on carbon (Pd/C) is a common catalyst for this purpose. The reaction typically proceeds under an atmosphere of hydrogen gas and can be performed under neutral conditions, which is advantageous for substrates with sensitive functional groups. organic-chemistry.orgsci-hub.se
Research has shown that the ease of reductive dehalogenation follows the order I > Br > Cl. organic-chemistry.org For instance, aryl bromides can be selectively reduced in the presence of chloro substituents. sci-hub.se Extrapolating from this trend, the aryl iodide in this compound would be expected to be significantly more reactive than the chloromethyl group under catalytic hydrogenation conditions. This selectivity allows for the targeted removal of the iodine atom to yield 4-(chloromethyl)-2-methoxybenzene.
The general reaction scheme is as follows:
Illustrative data for the selective catalytic hydrogenation of a model substrate is presented below, highlighting the expected selectivity.
| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 10% Pd/C | 1 | Methanol | 25 | 1 | 4-(Chloromethyl)-2-methoxybenzene | >95 |
| 2 | 5% Pd/C | 1 | Ethanol | 25 | 2 | 4-(Chloromethyl)-2-methoxybenzene | >95 |
Transition-Metal-Catalyzed Transfer Hydrodehalogenation
An alternative to using hydrogen gas is transfer hydrodehalogenation, where a hydrogen donor molecule is used as the source of hydrogen. This method can offer advantages in terms of safety and experimental convenience. Ruthenium(II) complexes, for example, have been shown to be effective catalysts for the transfer hydro-dehalogenation of various aromatic halides using 2-propanol as the hydride source. organic-chemistry.org This methodology demonstrates high functional-group tolerance.
Given the high reactivity of aryl iodides, a Ru(II)-catalyzed transfer hydrodehalogenation of this compound would be expected to proceed efficiently, again with high selectivity for the C-I bond cleavage over the C-Cl bond.
| Entry | Catalyst | Hydrogen Donor | Base | Solvent | Temperature (°C) | Product |
| 1 | Ru(II) complex | 2-Propanol | Cs₂CO₃ | 2-Propanol | 80 | 4-(Chloromethyl)-2-methoxybenzene |
| 2 | (IPr)Pd(allyl)Cl | NaOᵗBu | Amine | Toluene | 100 | 4-(Chloromethyl)-2-methoxybenzene |
Photocatalytic and Radical-Mediated Methods
Recent advancements in organic synthesis have led to the development of metal-free reductive dehalogenation methods that proceed via radical intermediates. Visible-light photocatalysis has emerged as a powerful tool in this regard. researchgate.net These reactions often utilize a photocatalyst that, upon irradiation, can initiate a single-electron transfer (SET) process, leading to the formation of an aryl radical. This radical can then be quenched by a hydrogen atom donor.
For this compound, a visible-light-mediated system could offer a mild and highly selective method for deiodination. The significant difference in the reduction potentials of aryl iodides and aryl chlorides would ensure that the electron transfer occurs preferentially to the iodo-substituted aromatic ring. A variety of (hetero)aryl chlorides, bromides, and iodides can be reduced to the corresponding (hetero)arenes using sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent under visible light irradiation. organic-chemistry.org
A radical chain mechanism can also be initiated without photochemistry. For example, the reaction of substituted iodobenzenes with methoxide (B1231860) ions can lead to deiodination through a radical chain process involving an electron transfer to the aryl iodide. rsc.org The reactivity in such reactions is sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org
| Entry | Method | Conditions | Hydrogen Source | Key Intermediate | Product |
| 1 | Visible Light Photocatalysis | Photocatalyst, 407 nm LEDs | Sodium Formate / Thiol | Aryl Radical | 4-(Chloromethyl)-2-methoxybenzene |
| 2 | Base-Mediated Radical Reaction | Base, Radical Initiator | Aldehyde or Alcohol | Aryl Radical | 4-(Chloromethyl)-2-methoxybenzene |
Electrochemical Dehalogenation
Electrochemical methods provide another avenue for reductive dehalogenation. By controlling the electrode potential, it is possible to achieve selective reduction of different halogen substituents. The electrochemical reduction of iodine-containing aromatic compounds, or deiodination, is known to occur at less negative potentials than the reduction of their chloro-analogues. eeer.org This difference in reduction potential would allow for the selective removal of the iodine from this compound while leaving the chloromethyl group untouched. The process generally involves the transfer of electrons to the substrate at the cathode surface, leading to the cleavage of the carbon-halogen bond.
The efficiency of electrochemical dehalogenation increases with the number of halogen atoms and the susceptibility to reduction is in the order of I > Br > Cl. eeer.org
Applications of 4 Chloromethyl 1 Iodo 2 Methoxybenzene As a Key Intermediate in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products and Analogues
The structural motifs present in 4-(chloromethyl)-1-iodo-2-methoxybenzene (B6282458) make it a particularly suitable precursor for the synthesis of certain classes of polycyclic aromatic alkaloids, such as the lamellarins. Lamellarins are a family of marine-derived natural products known for their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. The core structure of many lamellarins features a central pyrrole (B145914) ring highly substituted with various aryl groups. Synthetic strategies toward these molecules often rely on the sequential coupling of functionalized aryl building blocks to a pyrrole core.
While direct evidence of this compound in a completed total synthesis is not prominent in peer-reviewed literature, its structure represents a strategic starting point for creating key fragments required for lamellarin synthesis. The synthesis of B-ring functionalized lamellarins, for example, often involves the preparation of a substituted 2-methoxyphenyl acetaldehyde (B116499) or a related derivative, which is then used to construct the fused ring system.
The this compound molecule provides an ideal platform for such a strategy. The chloromethyl group can be readily converted into other functional groups, such as an aldehyde, nitrile, or alcohol, which are necessary for subsequent cyclization and coupling reactions. The iodo group is perfectly positioned for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce another aryl moiety, a common feature in the lamellarin skeleton. This step-wise functionalization allows for a convergent and flexible synthetic route.
Table 1: Plausible Synthetic Transformations of this compound for Natural Product Synthesis Intermediates
This table outlines a hypothetical, yet chemically feasible, reaction sequence to convert this compound into a more complex intermediate suitable for the synthesis of lamellarin-type alkaloids.
| Step | Reactant | Reagents and Conditions | Product | Purpose in Synthesis |
| 1 | This compound | NaCN, DMSO | 4-(Cyanomethyl)-1-iodo-2-methoxybenzene | Introduction of a two-carbon chain precursor. |
| 2 | 4-(Cyanomethyl)-1-iodo-2-methoxybenzene | DIBAL-H, Toluene (B28343), -78 °C to rt | (4-Iodo-3-methoxyphenyl)acetaldehyde | Formation of the key aldehyde functionality required for condensation reactions. |
| 3 | (4-Iodo-3-methoxyphenyl)acetaldehyde | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Aryl-substituted (3-methoxyphenyl)acetaldehyde | Suzuki coupling to install a second aryl group, a common feature in lamellarin structures. |
The generation of natural product analogues for structure-activity relationship (SAR) studies is crucial for drug discovery. The functional handles on this compound allow for the systematic modification of the final natural product structure. By choosing different coupling partners in a Suzuki or other cross-coupling reaction at the iodo position, a wide array of biaryl structures can be generated.
Furthermore, the chloromethyl group can be reacted with a variety of nucleophiles to introduce different side chains or linking groups. This dual functionalization capacity enables the creation of a library of lamellarin analogues with diverse substitution patterns on the peripheral aryl rings. Such libraries are invaluable for probing the molecular interactions with biological targets and optimizing the therapeutic properties of the natural product lead. Natural products and their synthetic analogues continue to be a significant source of inspiration for the development of new therapeutic agents.
Utilization in the Synthesis of Advanced Organic Materials
The unique electronic and structural features of this compound make it a candidate precursor for the synthesis of specialized organic materials. The presence of a heavy iodine atom can influence photophysical properties, while the chloromethyl group provides a convenient point of attachment for polymerization or surface functionalization.
The chloromethyl group is a well-known functionality for initiating polymerization or for grafting onto existing polymer backbones. It can be converted into a styrenic monomer or used in polycondensation reactions. The resulting polymers would incorporate the iodo-2-methoxybenzene moiety as a repeating unit, which could impart specific properties such as high refractive index, flame retardancy, or specific photoluminescence. In the context of functional coatings, this compound could be used to prepare monomers for specialty polymers that enhance the durability and environmental resistance of surfaces.
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The aromatic ring of this compound can participate in π-π stacking interactions, a key driving force in the formation of many supramolecular assemblies. The iodo-substituent can engage in halogen bonding, another important non-covalent interaction that is increasingly being used to direct the assembly of complex architectures. The chloromethyl group can be used to covalently link the molecule to a larger scaffold, thereby creating functionalized macrocycles or cages capable of host-guest chemistry. However, specific examples detailing the use of this compound in these applications are not readily found in current literature.
Implementation in the Synthesis of Agrochemicals and Specialty Chemicals
In the fields of agrochemicals and specialty chemicals, building blocks that allow for the efficient construction of complex molecules are highly sought after. The combination of functionalities in this compound makes it a potentially useful intermediate for these industries.
The synthesis of novel pesticides and herbicides often involves the assembly of multi-substituted aromatic cores. The ability to perform selective and sequential reactions on the chloromethyl and iodo groups of this compound would allow for the construction of diverse molecular scaffolds for biological screening. For instance, the iodo group can be used in a cross-coupling reaction to build a biaryl core, a common motif in many agrochemicals, while the chloromethyl group can be used to introduce a toxophoric or a transport-assisting moiety. Despite this potential, published examples of its specific use in the synthesis of commercial agrochemicals are scarce. Similarly, in the specialty chemicals sector, it could serve as a valuable intermediate for dyes, fragrances, or other high-value chemical products, although specific applications are not widely documented.
Building Block for Herbicides and Insecticides.
While direct examples of commercial herbicides and insecticides synthesized from this compound are not extensively documented in publicly available literature, its chemical functionalities suggest its potential as a versatile building block in the agrochemical industry. The iodo and chloromethyl groups can be independently and selectively functionalized to construct the complex molecular architectures characteristic of modern crop protection agents.
For instance, the iodo group is an excellent participant in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many active ingredients in herbicides and insecticides. The chloromethyl group, being a reactive benzylic halide, is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups that can impart biological activity.
Potential Synthetic Routes:
| Reaction Type | Reagents and Conditions | Potential Agrochemical Moiety |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biphenyl (B1667301) or heterobiaryl structures |
| Heck Reaction | Alkene, Pd catalyst, base | Substituted styrenes or cinnamates |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |
| Nucleophilic Substitution | Amines, alcohols, thiols | Benzylamines, benzyl (B1604629) ethers, benzyl thioethers |
The strategic combination of these reactions could lead to the synthesis of novel compounds with potential herbicidal or insecticidal properties. The methoxy (B1213986) group on the benzene (B151609) ring can also influence the biological activity and metabolic stability of the final product.
Synthesis of Dyes and Pigments Utilizing this compound.
The structural framework of this compound serves as a potential precursor for the synthesis of various classes of dyes and pigments. The ability to introduce different chromophoric and auxochromic groups through reactions at the iodo and chloromethyl positions allows for the tuning of color and other properties.
The iodo group can be utilized in coupling reactions to extend the conjugation of the aromatic system, a key feature in many chromophores. For example, Sonogashira coupling with terminal alkynes can lead to the formation of oligo(p-phenyleneethynylene) (OPE) type structures, which are known for their fluorescent properties. Similarly, Ullmann condensation reactions can be employed to create diaryl ether or diarylamine linkages, which are present in various dye classes.
The chloromethyl group can be used to attach the dye molecule to a substrate or to introduce groups that modify the dye's solubility or lightfastness.
Hypothetical Dye Synthesis:
| Reaction | Intermediate Product | Potential Dye Class |
| Sonogashira Coupling | Arylalkynyl derivative | Fluorescent Dyes |
| Ullmann Condensation | Diaryl ether or amine | Vat Dyes, Disperse Dyes |
| Friedel-Crafts Alkylation | Arylated derivative | Triarylmethane Dyes |
Precursor for Chiral Auxiliary Incorporation and Asymmetric Synthesis.
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on the use of chiral auxiliaries, ligands, and catalysts. sigmaaldrich.com While specific applications of this compound in this domain are not widely reported, its structure provides a scaffold that can be elaborated into chiral molecules with potential applications in stereoselective transformations.
Derivatization for Stereoselective Transformations.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com The resulting diastereomers can then be separated, and the auxiliary can be removed to yield the desired enantiomerically enriched product.
The chloromethyl group of this compound is a key handle for the attachment of chiral moieties. For example, it can react with a chiral alcohol or amine to form a chiral ether or amine, respectively. The resulting molecule, now containing a stereocenter, could potentially be used to direct subsequent reactions on the aromatic ring or at the iodo position.
Potential Derivatization Reactions:
| Chiral Reagent | Resulting Chiral Moiety | Potential Application |
| Chiral alcohol | Chiral benzyl ether | Diastereoselective addition reactions |
| Chiral amine | Chiral benzylamine | Diastereoselective alkylation reactions |
| Chiral phosphine (B1218219) | Chiral phosphonium (B103445) salt | Precursor for chiral ligands |
Design of Chiral Ligands and Catalysts from Derivatives of this compound.
Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that favors the formation of one enantiomer over the other. The development of new and efficient chiral ligands is a continuous effort in organic synthesis. nih.govnih.gov
The structure of this compound offers several possibilities for the design of novel chiral ligands. The iodo group can be converted into a phosphine group, a common coordinating group in many successful chiral ligands, through reactions with phosphinating agents. The chloromethyl group can be used to introduce a second coordinating group or a sterically bulky substituent that can influence the enantioselectivity of the catalyst.
For instance, the iodo group could be replaced by a diphenylphosphine (B32561) group via a metal-catalyzed P-C coupling reaction. The chloromethyl group could then be reacted with a chiral amine to introduce a second coordination site and a source of chirality. The resulting P,N-ligand could then be complexed with a transition metal to form a chiral catalyst for various asymmetric transformations, such as hydrogenation or allylic alkylation.
Hypothetical Chiral Ligand Synthesis:
| Step | Reaction | Purpose |
| 1 | Phosphination of the iodo group | Introduction of a phosphine coordinating group |
| 2 | Reaction of the chloromethyl group with a chiral amine | Introduction of a second coordinating group and a chiral center |
| 3 | Complexation with a metal precursor | Formation of a chiral catalyst |
The modular nature of this synthetic approach would allow for the creation of a library of related ligands with varying steric and electronic properties, facilitating the optimization of the catalyst for a specific reaction.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Chloromethyl 1 Iodo 2 Methoxybenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural analysis of 4-(Chloromethyl)-1-iodo-2-methoxybenzene (B6282458). The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants (J) reveal information about the connectivity of neighboring atoms.
In the ¹H NMR spectrum of this compound, the aromatic region would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at C-3 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 would appear as a doublet of doublets, being coupled to the protons at C-3 and C-6. The proton at C-6 would likely be a doublet, coupled to the proton at C-5. The chloromethyl protons (-CH₂Cl) would typically present as a singlet, and the methoxy (B1213986) protons (-OCH₃) would also appear as a singlet, generally in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region (typically 110-160 ppm). The carbon of the chloromethyl group would be expected in the range of 40-50 ppm, while the methoxy carbon would appear around 55-65 ppm. The carbon atom attached to the iodine (C-1) would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.
Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | 7.50 - 7.60 | d | ~2.0 | 130.0 - 132.0 |
| H-5 | 7.20 - 7.30 | dd | ~8.5, 2.0 | 128.0 - 130.0 |
| H-6 | 6.80 - 6.90 | d | ~8.5 | 110.0 - 112.0 |
| -CH₂Cl | 4.50 - 4.60 | s | - | 45.0 - 47.0 |
| -OCH₃ | 3.80 - 3.90 | s | - | 55.0 - 57.0 |
| C-1 (C-I) | - | - | - | 85.0 - 90.0 |
| C-2 (C-OCH₃) | - | - | - | 157.0 - 159.0 |
| C-4 (C-CH₂Cl) | - | - | - | 138.0 - 140.0 |
Note: The values in this table are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between the aromatic protons that are coupled to each other, specifically between H-5 and H-6, and between H-5 and H-3, thus confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show correlations between the signals of H-3, H-5, and H-6 and their corresponding carbon atoms (C-3, C-5, and C-6). It would also show a cross-peak between the chloromethyl protons and the chloromethyl carbon, as well as between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the methoxy protons would show a correlation to the C-2 carbon, and the chloromethyl protons would show correlations to the C-4 carbon and its neighboring carbons (C-3 and C-5). These correlations are instrumental in confirming the substitution pattern of the benzene ring.
For crystalline derivatives of this compound, solid-state NMR (ssNMR) can be a valuable tool for analyzing polymorphism. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. Unlike solution-state NMR where molecules are tumbling rapidly, in ssNMR, the chemical shift of a nucleus is sensitive to its local environment within the crystal lattice. nih.gov
Differences in crystal packing and intermolecular interactions between polymorphs can lead to measurable differences in the ¹³C chemical shifts. nih.gov Thus, each polymorphic form will have a unique ssNMR spectrum, allowing for their identification and quantification in a mixture. This technique is non-destructive and does not require single crystals, making it a powerful complement to X-ray diffraction methods for the characterization of crystalline solids. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, from that, its elemental composition.
For this compound (C₈H₈ClIO), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound would be expected to proceed through several key pathways based on the stability of the resulting ions.
Plausible Fragmentation Pathways for this compound
| m/z of Fragment | Proposed Structure/Loss | Description |
| 282/284 | [C₈H₈³⁵ClIO]⁺ / [C₈H₈³⁷ClIO]⁺ | Molecular ion peaks (M⁺, M⁺+2) |
| 247 | [M - Cl]⁺ | Loss of a chlorine radical |
| 155 | [M - I]⁺ | Loss of an iodine radical |
| 121 | [C₈H₈O]⁺ | Loss of both chlorine and iodine |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) derivatives |
| 49 | [CH₂Cl]⁺ | Chloromethyl cation |
The initial ionization would form the molecular ion. A common fragmentation for benzyl chlorides is the loss of the chlorine atom to form a stable benzylic cation. Another likely fragmentation is the cleavage of the carbon-iodine bond. Further fragmentation could involve the loss of a methyl group from the methoxy ether or other rearrangements.
A key feature in the mass spectrum of a compound containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio for the M⁺ and M⁺+2 peaks for any fragment containing a single chlorine atom.
Iodine, on the other hand, is monoisotopic, with ¹²⁷I being the only naturally occurring isotope. Therefore, it does not contribute to an M+2 peak. However, the presence of iodine is often indicated by a peak at m/z 127, corresponding to the I⁺ ion, and a significant mass difference of 127 units between fragments containing iodine and those that have lost it. The combination of the characteristic isotopic pattern for chlorine and the presence of iodine-containing fragments provides definitive evidence for the presence of both halogens in the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
The methoxy group (-OCH₃) typically displays a strong C-O stretching vibration. For instance, in related compounds like 4-iodoanisole, this stretch is observed in the infrared spectrum. The aromatic C-O stretch is expected in the 1275-1200 cm⁻¹ region, while the aliphatic C-O stretch (of the methyl group) appears around 1050-1000 cm⁻¹. The C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ range.
The chloromethyl group (-CH₂Cl) introduces several characteristic vibrations. The C-H stretching of the methylene (B1212753) group is typically found between 3000 and 2900 cm⁻¹. The C-Cl stretching vibration is expected in the region of 800-600 cm⁻¹, a range that can be influenced by the presence of other substituents and conformational effects.
The iodo group (-I) attached to the benzene ring results in a C-I stretching vibration that occurs at low frequencies, typically in the range of 600-500 cm⁻¹. This is due to the high mass of the iodine atom.
The substituted benzene ring itself will show a series of characteristic bands. C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. The pattern of C=C stretching vibrations within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region, and the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern on the ring.
Interactive Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Methoxy (-OCH₃) | Aromatic C-O Stretch | 1275 - 1200 |
| Methoxy (-OCH₃) | Aliphatic C-O Stretch | 1050 - 1000 |
| Methoxy (-OCH₃) | C-H Stretch (methyl) | 2950 - 2850 |
| Chloromethyl (-CH₂Cl) | C-H Stretch (methylene) | 3000 - 2900 |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 800 - 600 |
| Iodo (-I) | C-I Stretch | 600 - 500 |
| Benzene Ring | Aromatic C-H Stretch | > 3000 |
| Benzene Ring | Aromatic C=C Stretch | 1600 - 1450 |
Vibrational spectroscopy can also offer insights into the conformational isomers of this compound. The orientation of the methoxy and chloromethyl groups relative to the benzene ring can give rise to different conformers. These subtle structural differences can lead to shifts in the vibrational frequencies or the appearance of new bands in the IR and Raman spectra.
For example, the rotational position of the methoxy group can be influenced by steric interactions with the adjacent iodine atom. Similarly, the chloromethyl group can rotate around the C-C bond connecting it to the ring. Theoretical calculations, in conjunction with experimental spectra, can help to assign specific spectral features to different stable conformations of the molecule. By analyzing the spectra, potentially at different temperatures, researchers can gain information about the relative energies and populations of these conformers.
X-ray Diffraction (XRD) for Single Crystal Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as reveal the nature of intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound has not been publicly reported, we can infer expected structural parameters from crystallographic data of related molecules. For example, the crystal structure of 1-iodo-4-methoxybenzene has been determined. nih.gov
Based on such related structures, the bond lengths in the benzene ring are expected to be in the range of 1.37-1.40 Å. The C-I bond length will be approximately 2.10 Å. The C-O bond of the methoxy group will have a length of about 1.36 Å for the C(aryl)-O bond and 1.42 Å for the O-C(methyl) bond. The C-C bond connecting the chloromethyl group to the ring should be around 1.51 Å, and the C-Cl bond length is anticipated to be near 1.78 Å.
The bond angles within the benzene ring will be close to the ideal 120° for sp² hybridized carbon atoms, though minor distortions will occur due to the different electronic and steric natures of the substituents. The C-C-I and C-C-O angles will also deviate slightly from 120°. The C-O-C angle of the methoxy group is expected to be around 118°, and the C-C-Cl angle of the chloromethyl group will be approximately 110°.
Torsion angles describe the dihedral relationships between atoms and are crucial for defining the conformation of the molecule. The torsion angle of the methoxy group (C-C-O-C) will define its orientation relative to the plane of the benzene ring. Similarly, the torsion angle of the chloromethyl group (C-C-C-Cl) will describe the position of the chlorine atom. In the solid state, these angles are fixed by the crystal packing forces.
Interactive Table: Expected Crystallographic Parameters
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-C (aromatic) | 1.37 - 1.40 Å |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C(aryl)-O | ~1.36 Å |
| Bond Length | O-C(methyl) | ~1.42 Å |
| Bond Length | C(aryl)-C(CH₂) | ~1.51 Å |
| Bond Length | C-Cl | ~1.78 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-O-C (methoxy) | ~118° |
| Bond Angle | C-C-Cl (chloromethyl) | ~110° |
The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. For this compound, several types of supramolecular interactions are anticipated to play a role in the solid-state assembly.
A significant interaction is likely to be halogen bonding . This is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule. mdpi.comacs.orgdigitellinc.comnih.gov In this case, the iodine atom, being highly polarizable, can act as a halogen bond donor. acs.org The oxygen atom of the methoxy group or the chlorine atom on a neighboring molecule could act as halogen bond acceptors. mdpi.com The directionality of halogen bonds makes them a valuable tool in crystal engineering. acs.org
Computational and Theoretical Investigations of 4 Chloromethyl 1 Iodo 2 Methoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. These methods are instrumental in predicting molecular properties and reactivity, guiding synthetic efforts and mechanistic explorations.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. researchgate.net DFT calculations for 4-(Chloromethyl)-1-iodo-2-methoxybenzene (B6282458) would focus on mapping the electron density distribution and defining the energies and shapes of its molecular orbitals. The electron density is not uniformly distributed across the molecule; it is influenced by the electronegativity and resonance effects of the substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, increasing electron density on the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the iodo (-I) and chloromethyl (-CH₂Cl) groups are electron-withdrawing, pulling electron density away from the ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. |
| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | 4.7 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic compounds.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show a region of significant negative potential around the oxygen atom of the methoxy group, owing to its lone pairs of electrons. The aromatic ring itself would exhibit a complex potential landscape due to the competing effects of the substituents. The area around the hydrogen atoms of the chloromethyl group and potentially the iodine atom would display a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.
Table 2: Predicted Electrostatic Potential (ESP) Minima and Maxima for Key Regions of this compound
| Atomic Region | Predicted ESP Value (kcal/mol) | Implication for Reactivity |
|---|---|---|
| Oxygen (Methoxy) | -45 | Strong nucleophilic character; site for protonation or interaction with electrophiles. |
| Aromatic Ring (π-system) | -15 to +5 | Mixed character; specific sites for electrophilic aromatic substitution are influenced by substituents. |
| Hydrogen (Chloromethyl) | +20 | Electrophilic character; susceptible to attack by nucleophiles. |
| Chlorine (Chloromethyl) | -10 | Mildly nucleophilic surface, but the carbon it's attached to is electrophilic. |
Note: These values are representative examples for substituted aromatic compounds and serve to illustrate the expected findings from an MEP analysis.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org The energy, symmetry, and spatial distribution of these frontier orbitals are key to understanding chemical reactivity. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its capacity as an electrophile. youtube.com
In the context of this compound, FMO theory would be applied to predict its behavior in various reactions. For instance, in a nucleophilic substitution reaction at the chloromethyl group, the LUMO would be localized on the σ* anti-bonding orbital of the C-Cl bond. An incoming nucleophile's HOMO would interact with this LUMO, leading to the displacement of the chloride ion. For electrophilic aromatic substitution, the shape and energy of the HOMO of the benzene ring would determine the position of attack by an electrophile. The electron-donating methoxy group would likely direct incoming electrophiles to the positions ortho and para to it, though steric hindrance from the adjacent iodo and chloromethyl groups would play a significant role.
Table 3: Application of FMO Theory to Predict Reactivity
| Reaction Type | Interacting Orbitals | Predicted Outcome |
|---|---|---|
| Nucleophilic attack on -CH₂Cl | Nucleophile HOMO & C-Cl σ* LUMO | Substitution of the chlorine atom. |
| Electrophilic Aromatic Substitution | Electrophile LUMO & Benzene Ring HOMO | Substitution on the aromatic ring, with regioselectivity determined by the combined directing effects of the substituents. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and conformational flexibility.
The conformation of a flexible molecule like this compound, particularly the orientation of the methoxy and chloromethyl groups relative to the benzene ring, can be influenced by its environment. MD simulations can model the molecule in different solvents, revealing how solvent polarity and hydrogen bonding capabilities affect its preferred three-dimensional structure. Changes in conformation can, in turn, impact reactivity by altering the accessibility of reactive sites or the alignment of orbitals. For example, in a polar solvent, the molecule might adopt a conformation that maximizes its dipole moment to better interact with the solvent molecules.
MD simulations, often in combination with quantum mechanics (QM/MM methods), can be used to model the entire course of a chemical reaction. This allows for the identification of intermediate structures, the calculation of activation energies, and the characterization of transition states. For a reaction involving this compound, such simulations could map out the energy landscape for a nucleophilic substitution at the chloromethyl group, providing a detailed, dynamic picture of the bond-breaking and bond-forming processes. This level of detail is crucial for a deep understanding of reaction mechanisms and for designing more efficient synthetic routes.
Structure-Reactivity Relationship Studies of this compound
The prediction and explanation of the chemical behavior of this compound are rooted in structure-reactivity relationship studies. These investigations explore how the molecule's structural and electronic properties, dictated by its substituent groups, influence its reactivity. By applying established principles of physical organic chemistry, such as the Hammett and Taft equations, and employing computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, it is possible to systematically analyze the interplay between the molecular structure and its chemical reactivity or biological activity.
Hammett and Taft Equation Applications for Substituent Effects
The Hammett and Taft equations are linear free-energy relationships that provide a quantitative framework for understanding the electronic and steric effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively.
Hammett Equation:
The Hammett equation is primarily used to evaluate the electronic influence of substituents on the reactivity of benzene derivatives. It is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for a reaction of a substituted benzene derivative.
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.
The substituents on the benzene ring of this compound are the iodo (-I), methoxy (-OCH₃), and chloromethyl (-CH₂Cl) groups. The Hammett substituent constants (σ) for these groups provide insight into their electron-donating or electron-withdrawing nature, which in turn affects the electron density of the aromatic ring and its reactivity.
The σ values depend on the position of the substituent (meta or para) relative to the reaction center. For this compound, the substituents are in ortho, meta, and para positions relative to each other, and their collective influence on a potential reaction at a specific site would be a complex interplay of their individual effects.
Interactive Table of Hammett Substituent Constants (σ)
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |
| Iodo (-I) | 0.35 | 0.18 | Electron-withdrawing (inductive) |
| Methoxy (-OCH₃) | 0.12 | -0.27 | Electron-donating (resonance) > Electron-withdrawing (inductive) in para position |
| Chloromethyl (-CH₂Cl) | 0.09 | 0.12 | Weakly electron-withdrawing (inductive) |
Data compiled from various sources.
Taft Equation:
The Taft equation extends the principles of the Hammett equation to aliphatic systems and can also be used to separate and quantify polar (inductive), steric, and resonance effects. It is particularly useful for analyzing reactions where steric hindrance plays a significant role, which is often the case with ortho-substituted aromatic compounds. The Taft equation is generally expressed as:
log(k/k₀) = σρ + δEs
where:
σ* is the polar substituent constant, representing the inductive effect.
ρ* is the reaction constant for polar effects.
Es is the steric substituent constant.
δ is the reaction constant for steric effects.
Applying the Taft equation to this compound would be complex due to the aromatic system. However, the principles can be used conceptually to understand the reactivity of the chloromethyl group, which is an aliphatic-like side chain. The polar substituent constant (σ*) would quantify the inductive effect of the phenyl ring on the reactivity of the chloromethyl group, while the steric parameter (Es) would account for the steric hindrance provided by the adjacent methoxy and iodo groups.
Conceptual Application of Taft Parameters:
| Substituent Group | Polar Effect (σ*) | Steric Effect (Es) |
| Iodo (-I) | Positive (electron-withdrawing) | Moderately bulky |
| Methoxy (-OCH₃) | Positive (electron-withdrawing) | Moderately bulky |
| Phenyl ring (as a substituent on the -CH₂Cl group) | Electron-withdrawing | Sterically demanding |
This table is a conceptual representation as specific Taft parameters are highly system-dependent.
The application of these equations suggests that the electronic character of the aromatic ring in this compound is modulated by a combination of electron-withdrawing inductive effects from the iodo and chloromethyl groups and the position-dependent electron-donating or -withdrawing nature of the methoxy group. The reactivity of the chloromethyl side chain is influenced by the inductive pull of the substituted phenyl ring and potential steric hindrance from the ortho-substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A general QSAR model can be represented as:
Activity = f(molecular descriptors)
The key to a successful QSAR model is the selection of appropriate descriptors that are relevant to the biological activity being studied. For a compound like this compound, a variety of descriptors would be considered:
Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. A common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).
Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include Hammett constants (σ), dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: These describe the size and shape of a molecule, which are important for its ability to fit into a receptor's binding site. Examples include molecular weight, molar refractivity (MR), and Taft's steric parameter (Es).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
A hypothetical QSAR study on a series of compounds related to this compound would involve synthesizing a library of analogs with variations in the substituents on the benzene ring and the side chain. The biological activity of these compounds would be measured, and then statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a QSAR equation correlating the activity with the calculated molecular descriptors.
Interactive Table of Potential QSAR Descriptors for Related Compounds
| Descriptor Type | Specific Descriptor | Property Encoded | Potential Relevance |
| Hydrophobic | logP | Lipophilicity | Membrane permeability, hydrophobic interactions with target |
| Electronic | Hammett constants (σ) | Electron-donating/withdrawing ability | Electrostatic interactions, reaction mechanism |
| Electronic | HOMO/LUMO energies | Electron-donating/accepting capacity | Reactivity, charge-transfer interactions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit in a binding site |
| Steric | Taft's Es | Steric hindrance | Accessibility of the reaction center |
| Topological | Connectivity Indices | Molecular branching and shape | Overall molecular architecture |
The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, if the model indicates that a higher hydrophobicity and a more electron-withdrawing substituent at a particular position increase activity, new analogs could be designed with these features.
Derivatization and Structural Analogues of 4 Chloromethyl 1 Iodo 2 Methoxybenzene
Systematic Modification of the Chloromethyl Group
The benzylic chloride functionality of the chloromethyl group is a versatile handle for a variety of chemical transformations. Its reactivity allows for its conversion into a wide array of other functional groups, including various oxygenated moieties, nitriles, and amides.
The chloromethyl group can be readily oxidized to form the corresponding aldehyde, 4-formyl-1-iodo-2-methoxybenzene. Several classical and modern organic reactions can achieve this transformation. The Sommelet reaction, for instance, involves the reaction of the benzylic chloride with hexamine, followed by hydrolysis to yield the aldehyde. wikipedia.orgrsc.orgchemcess.comsciencemadness.org Another established method is the Kornblum oxidation, where the halide is displaced by a nucleophile like dimethyl sulfoxide (B87167) (DMSO), which then acts as the oxidant. wikipedia.orgasianpubs.orgnih.govup.ac.za This reaction is particularly effective for activated halides such as benzylic chlorides. wikipedia.org
Further oxidation of the aldehyde, or direct oxidation of the corresponding alcohol, yields the carboxylic acid, 4-carboxy-1-iodo-2-methoxybenzene. The intermediate alcohol, 4-(hydroxymethyl)-1-iodo-2-methoxybenzene, can be synthesized by the simple hydrolysis of the chloromethyl group, typically under basic conditions to prevent side reactions. chemcess.com
A summary of these transformations is presented in the table below.
| Starting Material | Reagents/Reaction | Product | Functional Group Conversion |
| 4-(Chloromethyl)-1-iodo-2-methoxybenzene (B6282458) | 1. Hexamine, 2. H₂O | 4-Formyl-1-iodo-2-methoxybenzene | -CH₂Cl → -CHO |
| This compound | DMSO, Base (e.g., NaHCO₃) | 4-Formyl-1-iodo-2-methoxybenzene | -CH₂Cl → -CHO |
| This compound | H₂O, Base (e.g., NaOH) | 4-(Hydroxymethyl)-1-iodo-2-methoxybenzene | -CH₂Cl → -CH₂OH |
| 4-Formyl-1-iodo-2-methoxybenzene | Oxidizing agent (e.g., KMnO₄) | 4-Carboxy-1-iodo-2-methoxybenzene | -CHO → -COOH |
| 4-(Hydroxymethyl)-1-iodo-2-methoxybenzene | Oxidizing agent (e.g., PCC) | 4-Formyl-1-iodo-2-methoxybenzene | -CH₂OH → -CHO |
The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions. Reaction with cyanide salts, such as sodium cyanide, provides a straightforward route to the corresponding nitrile, 4-(cyanomethyl)-1-iodo-2-methoxybenzene. chemcess.comwikipedia.org This transformation is a valuable carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org
The resulting nitrile is a versatile intermediate itself and can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, and subsequently, the amide. Alternatively, amides can be synthesized more directly. For example, the carboxylic acid derived from the chloromethyl group can be converted to an acyl chloride, which then reacts with ammonia (B1221849) or a primary/secondary amine to form the desired amide. pearson.comhud.ac.uk
| Starting Material | Reagents | Product | Functional Group Conversion |
| This compound | NaCN or KCN | 4-(Cyanomethyl)-1-iodo-2-methoxybenzene | -CH₂Cl → -CH₂CN |
| 4-(Cyanomethyl)-1-iodo-2-methoxybenzene | H₂O, H⁺ or OH⁻ | 4-(Carboxymethyl)-1-iodo-2-methoxybenzene | -CH₂CN → -CH₂COOH |
| 4-(Carboxymethyl)-1-iodo-2-methoxybenzene | 1. SOCl₂, 2. NH₃ | 4-(Acetamido)-1-iodo-2-methoxybenzene | -CH₂COOH → -CH₂CONH₂ |
Explorations of Different Halogen Substitutions (e.g., Bromo, Fluoro) at the Iodo Position
Replacing the iodine atom at the 1-position with other halogens, such as bromine or fluorine, generates important structural analogues. These substitutions significantly influence the electronic properties and reactivity of the aromatic ring, particularly in metal-catalyzed cross-coupling reactions. The synthesis of these analogues typically involves halogenation of the precursor, 2-methoxy-4-(chloromethyl)benzene, or starting from appropriately halogenated precursors. For instance, 4-(chloromethyl)-1-bromo-2-methoxybenzene and 4-(chloromethyl)-1-fluoro-2-methoxybenzene (B1356780) are key analogues in this series. chemicalbook.comcymitquimica.com
The identity of the halogen atom at the 1-position has a profound effect on the reactivity of the C-X bond. The bond strength generally increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of these aryl halides in reactions that involve the cleavage of this bond, such as oxidative addition in palladium-catalyzed cross-coupling reactions, follows the reverse trend.
General Reactivity Trend for Aryl Halides:
Aryl Iodides: Most reactive due to the weakest carbon-halogen bond.
Aryl Bromides: Less reactive than iodides but widely used due to a good balance of reactivity and stability.
Aryl Chlorides: Significantly less reactive, often requiring more specialized catalysts and harsher reaction conditions.
Aryl Fluorides: Generally considered unreactive in traditional palladium-catalyzed cross-coupling reactions due to the very strong C-F bond, though recent advances have enabled their use with specific nickel or palladium catalyst systems. nih.govacs.orgnih.gov
Therefore, this compound is expected to be the most reactive among its halogenated analogues in reactions like Suzuki, Heck, or Sonogashira couplings. The bromo-analogue would exhibit intermediate reactivity, while the fluoro-analogue would be the least reactive.
The efficiency of cross-coupling reactions is directly correlated with the reactivity of the aryl halide. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) complex. The ease of this step follows the trend I > Br > Cl >> F.
Iodo-Substituted Compound: The high reactivity of the C-I bond allows for efficient cross-coupling under mild conditions with a wide range of coupling partners. This often translates to higher yields, faster reaction times, and lower catalyst loadings.
Bromo-Substituted Analogue: While less reactive than the iodo derivative, the bromo analogue is still an excellent substrate for most cross-coupling reactions. It often provides a good compromise between reactivity and the cost or availability of the starting material.
Fluoro-Substituted Analogue: The C-F bond is exceptionally strong, making the fluoro analogue largely unreactive under standard palladium catalysis. Specialized nickel catalysts or palladium systems with specific ligands and additives are often required to achieve C-F bond activation and subsequent cross-coupling. nih.govacs.org The efficiency of such reactions is highly dependent on the specific catalytic system employed. The presence of fluoride (B91410) ions can also play a complex role in the catalytic cycle of some cross-coupling reactions. thieme-connect.com
| Halogen at Position 1 | Relative C-X Bond Strength | Expected Cross-Coupling Reactivity | Typical Reaction Conditions |
| Iodo | Weakest | Highest | Mild, standard Pd catalysts |
| Bromo | Intermediate | High | Mild to moderate, standard Pd catalysts |
| Fluoro | Strongest | Lowest | Harsher, requires specialized Ni or Pd catalysts |
Variation of the Methoxy (B1213986) Substituent (e.g., Ethoxy, Hydroxy)
Modification of the methoxy group at the 2-position provides another avenue for creating structural analogues. Replacing the methyl group with an ethyl group to form an ethoxy analogue, or demethylating to reveal a hydroxy group, can alter the compound's steric and electronic properties, as well as its solubility and potential for hydrogen bonding.
The synthesis of the ethoxy analogue, 4-(chloromethyl)-1-iodo-2-ethoxybenzene, can be achieved by starting with the corresponding ethoxyphenol and following a similar synthetic route involving iodination and chloromethylation. Patent literature describes the synthesis of related ethoxy-substituted benzyl (B1604629) derivatives, indicating the feasibility of this modification. google.comgoogle.comgoogleapis.comnih.gov
The hydroxy analogue, 4-(chloromethyl)-2-hydroxy-1-iodobenzene, can be prepared by the demethylation of the parent methoxy compound. Reagents commonly used for the cleavage of aryl methyl ethers include strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol (B47542) introduces a site for further functionalization, such as etherification or esterification, and can participate in hydrogen bonding, which may influence its physical and biological properties. The preparation of related hydroxy-benzylbenzene structures has been documented. google.com
| Original Substituent | Modified Substituent | Name of Analogue | Synthetic Approach | Potential Property Change |
| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | 4-(Chloromethyl)-1-iodo-2-ethoxybenzene | Synthesis from 2-ethoxyphenol | Increased lipophilicity, altered steric profile |
| Methoxy (-OCH₃) | Hydroxy (-OH) | 4-(Chloromethyl)-1-iodo-2-hydroxybenzene | Demethylation (e.g., with BBr₃) | Increased polarity, hydrogen bonding capability |
Influence of Alkoxy Group Electronic Properties on Aromatic Reactivity
The methoxy group (-OCH₃) at the C2 position of the benzene (B151609) ring plays a pivotal role in modulating the electron density of the aromatic system. As an electron-donating group, it increases the nucleophilicity of the ring, particularly at the ortho and para positions, through a resonance effect. This activation is somewhat counteracted by the inductive electron-withdrawing effect of the oxygen atom. However, the resonance effect is generally dominant, making the aromatic ring more susceptible to electrophilic substitution reactions compared to an unsubstituted benzene ring.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methoxy (-OCH₃) | C2 | +R > -I (Overall donating) | Activating, ortho, para-directing |
| Iodo (-I) | C1 | -I > +R (Overall withdrawing) | Deactivating, ortho, para-directing |
| Chloromethyl (-CH₂Cl) | C4 | -I (Weakly withdrawing) | Weakly deactivating |
Note: +R refers to a positive resonance effect (electron-donating), and -I refers to a negative inductive effect (electron-withdrawing).
Selective Demethylation Studies
The selective cleavage of the methyl ether in this compound to yield the corresponding phenol is a significant transformation, as phenols are versatile intermediates in organic synthesis. Various reagents are known to effect the O-demethylation of aryl methyl ethers. The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions, particularly with the reactive chloromethyl and iodo groups present in the molecule.
Commonly employed reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as nucleophilic reagents such as thiolates. The reaction mechanism with Lewis acids typically involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., bromide) on the methyl group.
| Reagent | Conditions | General Applicability | Potential Side Reactions |
| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low temperatures | Highly effective for a wide range of aryl methyl ethers | Can react with other functional groups |
| Aluminum chloride (AlCl₃) | With a scavenger like ethanethiol | Effective, but can require harsher conditions | Potential for Friedel-Crafts type side reactions |
| Ethanethiolate (EtSNa) | Polar aprotic solvent (e.g., DMF) at elevated temperatures | Nucleophilic cleavage, can be selective | Requires strong basic conditions |
While specific studies on the selective demethylation of this compound are not extensively documented in publicly available literature, the general principles of these established methods would apply. The challenge lies in achieving chemoselectivity, preventing reactions at the benzylic chloride and the carbon-iodine bond.
Synthesis and Reactivity of Isomeric Forms of this compound
The placement of the chloromethyl, iodo, and methoxy groups on the benzene ring significantly impacts the physical and chemical properties of the resulting isomers. Understanding the synthesis and distinct reactivity of these positional isomers is crucial for their application in targeted chemical synthesis.
Positional Isomers and Their Distinct Reactivity Profiles
Several positional isomers of this compound exist, each with a unique substitution pattern. The synthesis of these isomers typically involves multi-step sequences starting from appropriately substituted anilines or phenols, followed by diazotization, iodination, and chloromethylation reactions.
The reactivity of the chloromethyl group, a key functional handle for nucleophilic substitution, is influenced by the electronic environment created by the other substituents. For instance, the presence of the electron-donating methoxy group can affect the stability of a potential benzylic carbocation intermediate, thereby influencing the rate of Sₙ1-type reactions. Conversely, the steric hindrance and electronic effects of the neighboring iodo and methoxy groups can impact the accessibility of the benzylic carbon to nucleophiles in Sₙ2 reactions.
| Isomer | IUPAC Name | Expected Relative Reactivity of -CH₂Cl | Rationale |
| A | This compound | Moderate | Methoxy group is ortho to iodine and meta to the chloromethyl group. |
| B | 2-(Chloromethyl)-4-iodo-1-methoxybenzene | Potentially higher | Methoxy group is para to the chloromethyl group, enhancing benzylic cation stability. |
| C | 1-(Chloromethyl)-4-iodo-2-methoxybenzene | Potentially lower | Methoxy group is ortho to the chloromethyl group, possible steric hindrance. |
This table presents a qualitative prediction based on general organic chemistry principles. Actual reactivity would need to be confirmed by experimental kinetic studies.
Stereochemical Considerations in Isomeric Derivatives
When the derivatives of this compound contain a stereocenter, the stereochemical outcome of reactions, particularly nucleophilic substitutions at a chiral benzylic position, becomes a critical aspect. The neighboring methoxy group can, in certain isomers, participate in the reaction mechanism through anchimeric assistance.
Emerging Research Avenues and Future Perspectives for 4 Chloromethyl 1 Iodo 2 Methoxybenzene
Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries
The structure of 4-(chloromethyl)-1-iodo-2-methoxybenzene (B6282458) is well-suited for high-throughput synthesis (HTS) and the generation of combinatorial chemistry libraries. HTS allows for the rapid synthesis of a large number of compounds, which can then be screened for biological activity. Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to form a large array of structurally diverse molecules.
The two reactive sites on this compound, the chloromethyl and iodo groups, can be addressed orthogonally. For instance, the iodophenyl moiety can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents at this position. Subsequently, the chloromethyl group can be used for nucleophilic substitution reactions with a library of amines, thiols, or alcohols. This dual reactivity allows for the generation of a large and diverse library of compounds from a single, readily accessible starting material.
Table 1: Potential Reactions for Combinatorial Library Synthesis
| Reactive Site | Reaction Type | Potential Reactants |
| 1-iodo | Suzuki Coupling | Arylboronic acids |
| Heck Coupling | Alkenes | |
| Sonogashira Coupling | Terminal alkynes | |
| Buchwald-Hartwig Amination | Amines | |
| 4-(chloromethyl) | Nucleophilic Substitution | Alcohols, Thiols, Amines |
| Williamson Ether Synthesis | Phenols | |
| Grignard Reagent Formation | Magnesium |
Advanced Catalyst Development for Selective Transformations of this compound
The presence of two distinct reactive functional groups necessitates the development of advanced catalytic systems that can selectively target one site while leaving the other intact. For example, a significant challenge lies in achieving selective cross-coupling at the C-I bond without promoting unwanted reactions at the benzylic chloride.
Recent advancements in catalyst design, including the use of specific ligands and reaction conditions, could enable such selective transformations. For instance, bulky phosphine (B1218219) ligands on a palladium catalyst might favor reaction at the less sterically hindered iodo position. Conversely, catalysts with a high affinity for sp3-hybridized carbon-halogen bonds could potentially be developed to selectively activate the chloromethyl group. The development of such selective catalysts would significantly enhance the utility of this compound as a synthetic intermediate.
Exploration of Photoredox and Electrochemistry in Reactions Involving this compound
Photoredox catalysis and electrochemistry offer mild and often highly selective methods for chemical transformations. These techniques could provide novel pathways for the functionalization of this compound.
Visible-light photoredox catalysis has been successfully employed for the activation of both aryl iodides and benzyl (B1604629) chlorides. nih.govchemrxiv.org For instance, a suitable photocatalyst could selectively reduce the aryl iodide to an aryl radical, which could then participate in various coupling reactions. Alternatively, conditions could be optimized to promote the single-electron reduction of the chloromethyl group to a benzyl radical, opening up possibilities for different bond formations.
Electrochemistry provides another avenue for selective transformations. By carefully controlling the electrode potential, it may be possible to selectively reduce or oxidize one of the functional groups. For example, electrochemical reduction could be used to generate an aryl anion from the iodo group, which could then react with electrophiles. This level of control would be invaluable for the stepwise construction of complex molecules.
Development of Novel Synthetic Methodologies for Accessing Structurally Related Complex Molecules
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules and natural products. The methoxy (B1213986) group, being ortho to the iodine, can influence the reactivity and direct further substitutions on the aromatic ring.
This compound could serve as a key building block in the synthesis of various natural product scaffolds. For example, the iodo group can be used to form a biaryl linkage, a common motif in many natural products, while the chloromethyl group can be elaborated into a variety of side chains. The development of novel synthetic methodologies that leverage the unique reactivity of this compound could lead to more efficient and elegant total syntheses.
Environmental Fate and Degradation Studies of Halogenated Aromatic Compounds in Synthetic Processes
The use of halogenated aromatic compounds in synthesis raises concerns about their potential environmental impact. nih.goveurochlor.org Therefore, it is crucial to study the environmental fate and degradation of this compound and its derivatives. Halogenated organic compounds can be persistent in the environment and may have toxic effects. ccspublishing.org.cnrsc.org
Research in this area should focus on understanding the biodegradation pathways of this compound. Microorganisms have been shown to degrade chlorinated and iodinated aromatic compounds, often through dehalogenation reactions. nih.goveurochlor.org Studies could investigate the specific microbial strains capable of metabolizing this compound and identify the enzymatic processes involved. Understanding its persistence, bioaccumulation potential, and toxicity is essential for ensuring its safe and sustainable use in chemical synthesis.
Table 2: Potential Degradation Pathways for Halogenated Aromatic Compounds
| Degradation Type | Mechanism | Potential Products |
| Biodegradation | Reductive dehalogenation | 4-(Chloromethyl)-2-methoxybenzene |
| Oxidative cleavage | Chlorinated catechols | |
| Abiotic Degradation | Photolysis | Dehalogenated and oxidized products |
| Hydrolysis | 4-(Hydroxymethyl)-1-iodo-2-methoxybenzene |
Potential for Discovery of Unforeseen Reactivity and Applications in Niche Chemical Fields
The combination of functional groups in this compound may lead to unforeseen reactivity and applications in niche chemical fields. The proximity of the methoxy and iodo groups could lead to interesting ortho-directing effects or participation in novel cyclization reactions.
For example, intramolecular reactions between a derivative of the chloromethyl group and a substituent introduced at the iodo position could lead to the formation of novel heterocyclic systems. Furthermore, the electronic properties of the molecule could make it suitable for applications in materials science, such as in the synthesis of organic semiconductors or liquid crystals. The exploration of its reactivity under a wide range of conditions is likely to uncover new and valuable chemical transformations.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-1-iodo-2-methoxybenzene?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-electrophile coupling combined with C–H alkylation. A typical protocol involves reacting 4-(tert-butyl)-2-methoxybenzene derivatives with iodinating agents under controlled conditions. For example, 4-(tert-butyl)-1-iodo-2-methoxybenzene was synthesized in 63% yield using Pd catalysis, with reaction monitoring via NMR (600 MHz, CDCl) and NMR (101 MHz, CDCl) for structural confirmation .
- Key Parameters :
- Catalyst: Pd-based systems (e.g., Pd(OAc)).
- Solvents: Dichloromethane (DCM) or acetonitrile.
- Temperature: Room temperature to 80°C, depending on reactivity.
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Spectroscopic Analysis : Use NMR and NMR to confirm substituent positions and integration ratios. For example, aromatic protons appear at δ 7.66 (d, J = 8.2 Hz) and δ 6.76 (dd, J = 8.2, 2.1 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~296.5 g/mol).
- Chromatography : Flash column chromatography (hexane:DCM = 6:1) for purification .
Q. What are the stability considerations for handling this compound?
- Methodology :
- Storage : Store under inert atmosphere (Ar/N) at –20°C to prevent degradation.
- Reactivity : The chloromethyl group is susceptible to nucleophilic substitution; avoid exposure to bases or protic solvents. Stability in aqueous solutions is limited (pH 5–9 recommended for short-term use) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?
- Methodology :
- Directing Groups : Utilize the methoxy (-OCH) group as a directing group for electrophilic substitution. For example, iodination occurs preferentially at the para position relative to the methoxy group .
- Catalytic Systems : Pd/ligand combinations (e.g., phosphine ligands) enhance selectivity in cross-coupling reactions. Computational tools like retrosynthesis AI (e.g., Reaxys databases) predict feasible pathways .
Q. What catalytic systems optimize the synthesis of this compound?
- Methodology :
- Pd Catalysis : Pd(OAc) with bidentate ligands (e.g., 1,10-phenanthroline) improves coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >60% .
- Green Chemistry Adaptations : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .
Q. What are the potential biological applications of this compound in medicinal chemistry?
- Methodology :
- Pharmaceutical Intermediates : The compound serves as a precursor for antitumor agents. For example, analogs like 1-(chloromethyl)-4-methoxybenzene are intermediates in Meropenem synthesis .
- Biological Screening : Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. Monitor IC values to assess potency .
Q. How do steric and electronic effects influence the reactivity of the chloromethyl and iodo substituents?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
- Kinetic Studies : Compare reaction rates of chloromethyl vs. iodo groups in Suzuki-Miyaura couplings. The iodo group typically reacts faster than chloro due to lower bond dissociation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
